4-amino-1H-1,2,3-triazol-1-il dimetil

Descripción general

Descripción

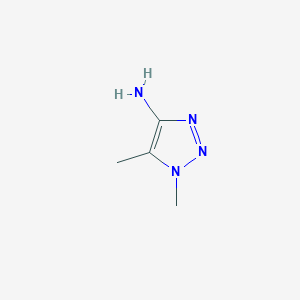

Dimethyl-1H-1,2,3-triazol-4-amine is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . The 1,2,3-triazole derivatives are known for their broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina, el fármaco anticancerígeno carboxiamidotriazol y el antibiótico β β -lactámico tazobactam .

Síntesis orgánica

Los 1,2,3-triazoles se utilizan en la síntesis orgánica . Tienen alta estabilidad química, generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a altas temperaturas .

Química de polímeros

Los 1,2,3-triazoles se utilizan en la química de polímeros . Tienen un fuerte momento dipolar (4.8–5.6 Debye) y capacidad de enlace de hidrógeno .

Química supramolecular

Los 1,2,3-triazoles se utilizan en química supramolecular . El motivo de 1,2,3-triazol sustituido se asemeja estructuralmente al enlace amida, imitando un enlace amida E o Z .

Bioconjugación

Los 1,2,3-triazoles se utilizan en bioconjugación . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .

Biología química

Los 1,2,3-triazoles se utilizan en biología química . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .

Imágenes fluorescentes

Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Tienen un fuerte momento dipolar (4.8–5.6 Debye) y capacidad de enlace de hidrógeno .

Ciencia de materiales

Los 1,2,3-triazoles se utilizan en la ciencia de materiales . Tienen alta estabilidad química, generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a altas temperaturas .

Safety and Hazards

The safety data sheet for a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, indicates that it may cause long-lasting harmful effects to aquatic life and may cause respiratory irritation . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Direcciones Futuras

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The triazole derivatives have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Mecanismo De Acción

Target of Action

Triazole compounds, which include dimethyl-1h-1,2,3-triazol-4-amine, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can engage in various weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions allow triazoles to bind with various enzymes and receptors, leading to diverse biological activities.

Biochemical Pathways

Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .

Pharmacokinetics

A study on similar triazole hybrids indicated that they possess a favorable profile and can be considered as patient compliant .

Result of Action

Triazole compounds are known to show broad biological activities in both agrochemistry and pharmacological chemistry .

Action Environment

It is known that the synthesis of triazole compounds can be influenced by changes in concentration during the assembly process .

Análisis Bioquímico

Biochemical Properties

Dimethyl-1H-1,2,3-triazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions . Additionally, dimethyl-1H-1,2,3-triazol-4-amine can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and function . These interactions are essential for the compound’s role in modulating biochemical pathways and cellular processes.

Cellular Effects

Dimethyl-1H-1,2,3-triazol-4-amine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, dimethyl-1H-1,2,3-triazol-4-amine has been reported to inhibit certain kinases, which are critical regulators of cell growth and differentiation . This inhibition can result in altered cell proliferation and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of dimethyl-1H-1,2,3-triazol-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, dimethyl-1H-1,2,3-triazol-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl-1H-1,2,3-triazol-4-amine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that dimethyl-1H-1,2,3-triazol-4-amine can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of dimethyl-1H-1,2,3-triazol-4-amine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, dimethyl-1H-1,2,3-triazol-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Dimethyl-1H-1,2,3-triazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, dimethyl-1H-1,2,3-triazol-4-amine is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, dimethyl-1H-1,2,3-triazol-4-amine can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of dimethyl-1H-1,2,3-triazol-4-amine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, dimethyl-1H-1,2,3-triazol-4-amine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes.

Propiedades

IUPAC Name |

1,5-dimethyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAMNSYQXGQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

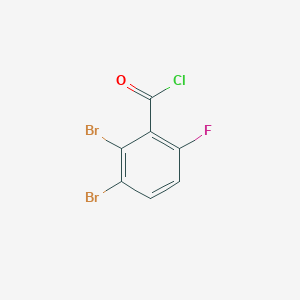

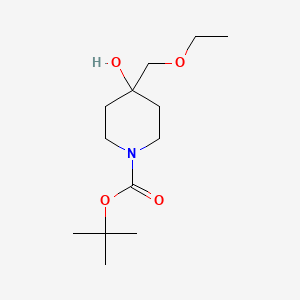

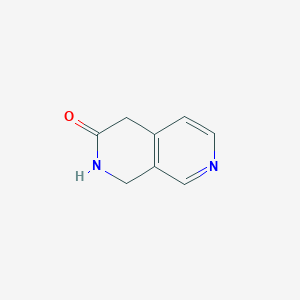

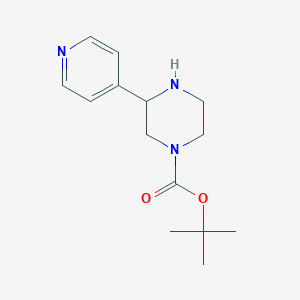

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)

![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)

![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)